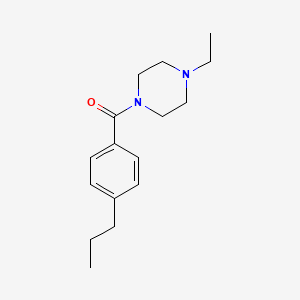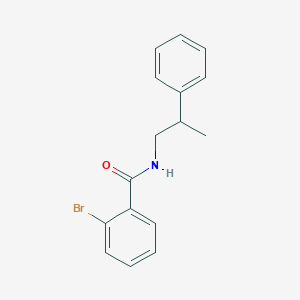![molecular formula C17H14N2O4 B4963054 8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)
8-[2-(2-nitrophenoxy)ethoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(2-nitrophenoxy)ethoxy]quinoline, also known as NPEQ, is a quinoline derivative that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 8-[2-(2-nitrophenoxy)ethoxy]quinoline is not fully understood. However, studies suggest that it may work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
8-[2-(2-nitrophenoxy)ethoxy]quinoline has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication. Additionally, 8-[2-(2-nitrophenoxy)ethoxy]quinoline has been shown to induce apoptosis, which is a form of programmed cell death that is important for maintaining cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-[2-(2-nitrophenoxy)ethoxy]quinoline in lab experiments is its potential therapeutic applications. Additionally, 8-[2-(2-nitrophenoxy)ethoxy]quinoline is relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one limitation of using 8-[2-(2-nitrophenoxy)ethoxy]quinoline in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for 8-[2-(2-nitrophenoxy)ethoxy]quinoline research. One area of future research could focus on optimizing the synthesis method of 8-[2-(2-nitrophenoxy)ethoxy]quinoline to improve its yield and purity. Additionally, future research could focus on elucidating the mechanism of action of 8-[2-(2-nitrophenoxy)ethoxy]quinoline to better understand how it works at the molecular level. Furthermore, future research could focus on developing 8-[2-(2-nitrophenoxy)ethoxy]quinoline derivatives with improved solubility and bioavailability for use in drug development. Finally, future research could focus on studying the potential applications of 8-[2-(2-nitrophenoxy)ethoxy]quinoline in other disease areas, such as neurological disorders.
Synthesemethoden
The synthesis of 8-[2-(2-nitrophenoxy)ethoxy]quinoline involves the reaction of 8-hydroxyquinoline with 2-(2-nitrophenoxy)ethanol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 8-[2-(2-nitrophenoxy)ethoxy]quinoline.
Wissenschaftliche Forschungsanwendungen
8-[2-(2-nitrophenoxy)ethoxy]quinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 8-[2-(2-nitrophenoxy)ethoxy]quinoline has been shown to possess antitumor properties, making it a potential candidate for cancer treatment. Furthermore, 8-[2-(2-nitrophenoxy)ethoxy]quinoline has been studied for its antiviral properties, particularly against the HIV virus.
Eigenschaften
IUPAC Name |
8-[2-(2-nitrophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-19(21)14-7-1-2-8-15(14)22-11-12-23-16-9-3-5-13-6-4-10-18-17(13)16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGWSESTFMRGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6494951 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(4-{[(3'-methyl-4-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4962979.png)
![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)

![5-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4962995.png)
methyl]glycinate](/img/structure/B4963003.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine](/img/structure/B4963023.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine](/img/structure/B4963042.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)

![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)